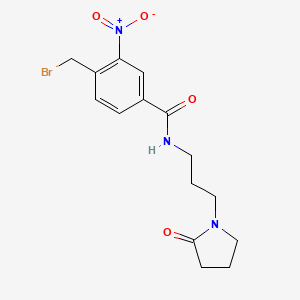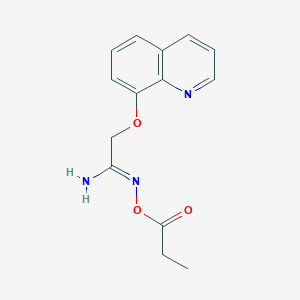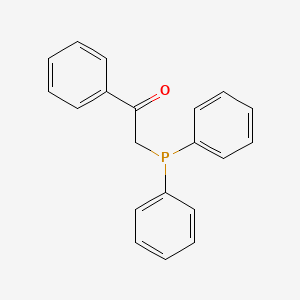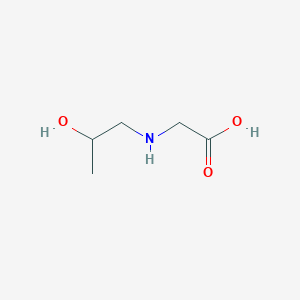
n-(2-Hydroxypropyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Hydroxypropyl)amino)acetic acid is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of a hydroxypropyl group attached to the amino group of acetic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxypropyl)amino)acetic acid can be achieved through several methods. One common approach involves the reaction of glycine with 2-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of glycine attacks the carbon atom of 2-chloropropanol, resulting in the formation of 2-((2-Hydroxypropyl)amino)acetic acid.
Reaction Conditions:
Reagents: Glycine, 2-chloropropanol
Solvent: Water or ethanol
Temperature: Room temperature to 50°C
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of 2-((2-Hydroxypropyl)amino)acetic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same reagents and reaction conditions as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions
2-((2-Hydroxypropyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-((2-Oxopropyl)amino)acetic acid
Reduction: 2-((2-Hydroxypropyl)amino)ethanol
Substitution: N-alkyl or N-acyl derivatives of 2-((2-Hydroxypropyl)amino)acetic acid
科学研究应用
2-((2-Hydroxypropyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-((2-Hydroxypropyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl group enhances its solubility and bioavailability, allowing it to effectively bind to its targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
2-((2-Hydroxypropyl)amino)acetic acid can be compared with other similar compounds, such as:
Glycine: A simple amino acid with a similar structure but lacking the hydroxypropyl group.
2-Aminoethanol: Contains an amino group and a hydroxyl group but lacks the carboxylic acid moiety.
N-(2-Hydroxyethyl)glycine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: 2-((2-Hydroxypropyl)amino)acetic acid is unique due to the presence of both a hydroxypropyl group and a carboxylic acid group, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-(2-hydroxypropylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-4(7)2-6-3-5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJXTXHXCGEYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559745 |
Source


|
| Record name | N-(2-Hydroxypropyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113447-24-8 |
Source


|
| Record name | N-(2-Hydroxypropyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
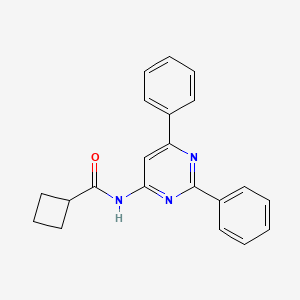
![2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one](/img/structure/B12899753.png)
![Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-](/img/structure/B12899754.png)
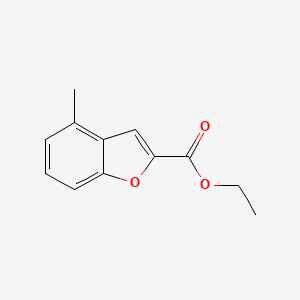
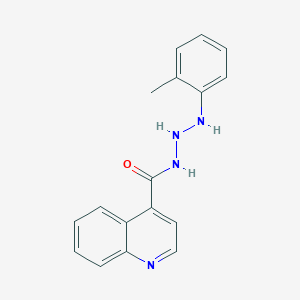
![Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate](/img/structure/B12899771.png)
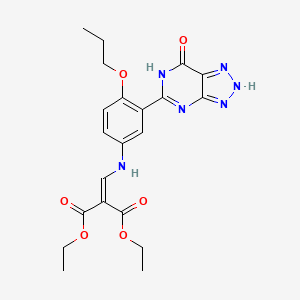
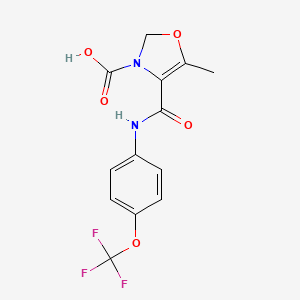
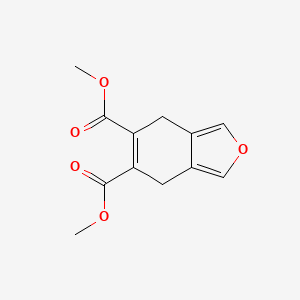
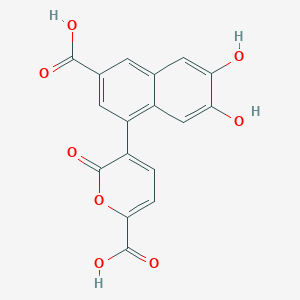
![1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B12899797.png)
